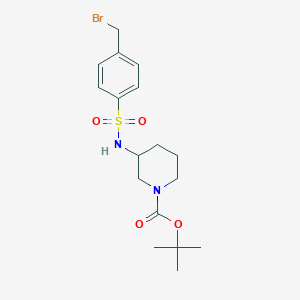

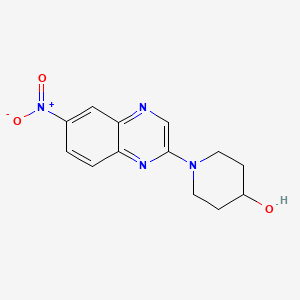

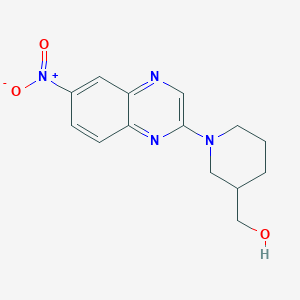

5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride

Descripción general

Descripción

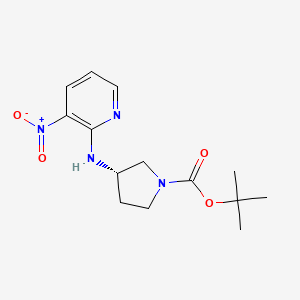

5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride is a chemical compound with the molecular formula C10H14ClN3O2S and a molecular weight of 275.76 . It is a derivative of pyridine, dihydropyridine, and piperidine, which are known to possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .

Aplicaciones Científicas De Investigación

Antioxidant and Polymerization Mediator

Nitroxyl radicals, including piperidine derivatives, are recognized for their roles as antioxidants, contrast agents, and polymerization mediators. These compounds exhibit specific reactivities towards antioxidants like ascorbic acid, which can be tailored through structural modifications. Tetraethyl-substituted piperidine nitroxyl radicals show resistance to reduction by ascorbic acid, opening up potential applications as new antioxidants and in radical polymerization processes (Kinoshita et al., 2009).

Near-Infrared Absorbers

The incorporation of spiro-piperidine units into synthetic bacteriochlorins has been demonstrated to suppress unwanted dehydrogenation, enable nitrogen derivatization, and allow for the tuning of spectral properties. These compounds, with their modified nitrogens, offer new avenues for developing hydrophilic near-infrared absorbers, which could find applications in medical imaging and photodynamic therapy (Reddy et al., 2013).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition properties on iron, with quantum chemical calculations and molecular dynamics simulations providing insights into their effectiveness. These studies highlight the potential of piperidine-based compounds in protecting metals from corrosion, which is crucial for industrial applications (Kaya et al., 2016).

Drug Synthesis and Activity

The structural characteristics of pyridine and piperidine rings make them key components in the synthesis of various bioactive molecules. These structures are foundational in the development of anticancer, anti-neurological, and other medically relevant compounds. Efficient synthesis methods for pyridine derivatives and piperidine enantiomers remain highly sought after for drug discovery and development (Ivanova et al., 2021).

Energetic Materials

The development of tricyclic pyridine-based energetic materials, such as 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), showcases the potential of nitropyridine derivatives in creating compounds with high density, low thermal stability, and good detonation properties. Such materials are valuable for defense and aerospace applications (Ma et al., 2018).

Propiedades

IUPAC Name |

5-nitro-2-piperidin-4-ylsulfanylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S.ClH/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9;/h1-2,7,9,11H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEURIYAUOQKIAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=NC=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate](/img/structure/B3102498.png)